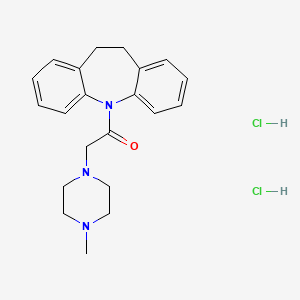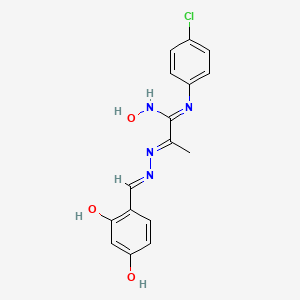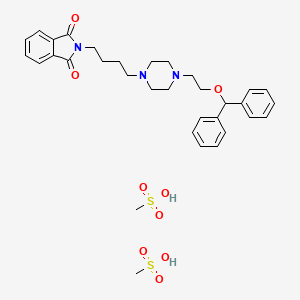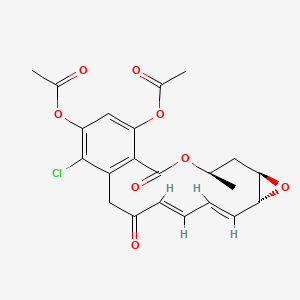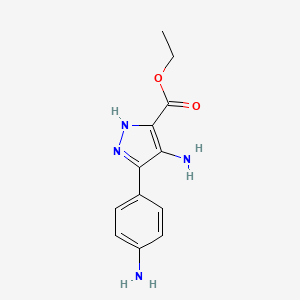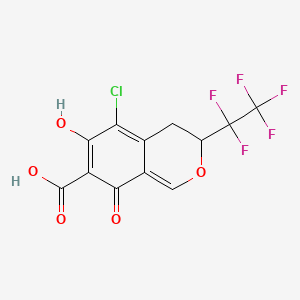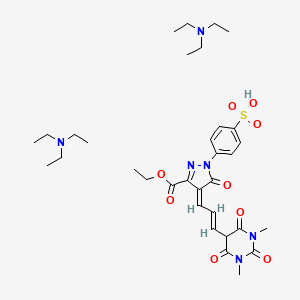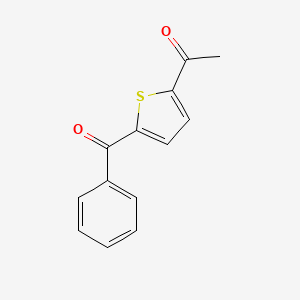
1-(5-Benzoylthiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzoyl-2-thienyl)ethanone is an organic compound with the molecular formula C13H10O2S. It is a derivative of thienyl and benzoyl groups, making it a unique compound with interesting chemical properties. This compound is often used in various chemical and pharmaceutical research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Benzoyl-2-thienyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-thiophenecarboxylic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(5-Benzoyl-2-thienyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Benzoyl-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
1-(5-Benzoyl-2-thienyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Benzoyl-2-thienyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Benzoyl-5-thienyl)ethanone
- 1-(5-Benzoyl-2-furyl)ethanone
- 1-(5-Benzoyl-2-pyridyl)ethanone
Comparison: 1-(5-Benzoyl-2-thienyl)ethanone is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5912-44-7 |
|---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(5-benzoylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C13H10O2S/c1-9(14)11-7-8-12(16-11)13(15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
AOSMQOCUPQWEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


